molecular formula C15H17NO2S B1298241 Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate CAS No. 351157-63-6

Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate

Cat. No. B1298241
CAS RN: 351157-63-6
M. Wt: 275.4 g/mol
InChI Key: ZCTFVMFPQBAUNQ-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is a chemical compound with the CAS Number: 351157-63-6 . It has a molecular weight of 276.38 . The IUPAC name for this compound is isopropyl 2-amino-4-(m-tolyl)-1H-1lambda3-thiophene-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18NO2S/c1-9(2)18-15(17)13-12(8-19-14(13)16)11-6-4-5-10(3)7-11/h4-9,19H,16H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.38 . The InChI code for this compound is 1S/C15H18NO2S/c1-9(2)18-15(17)13-12(8-19-14(13)16)11-6-4-5-10(3)7-11/h4-9,19H,16H2,1-3H3 , which provides a specific description of its molecular structure.

Scientific Research Applications

Thiophene Analogues and Carcinogenicity Evaluation

Thiophene derivatives, analogous to benzidine and 4-aminobiphenyl carcinogens, have been synthesized and evaluated for potential carcinogenicity. These compounds, including various thiophene analogues, were assessed in vitro for their carcinogenic potential through Ames and cell-transformation assays. The evaluation aimed to understand the chemical and biological behavior of thiophene derivatives and their potential to elicit tumors in vivo, suggesting a cautious approach towards predicting carcinogenicity for structurally new compounds (Ashby, Styles, Anderson, & Paton, 1978).

Biological Activities of Thiophene Derivatives

Substituted acyl thioureas and acyl thiosemicarbazides, functional derivatives of thiophene, have garnered interest due to their promising biological activities. These compounds, utilized in the synthesis of heterocycles and as catalysts and ligands, show significant antimicrobial, fungicidal, antitumor, antiviral, and antifungal activities. Recent literature highlights the methods of synthesis and the broad spectrum of biological activities of these thiophene derivatives, suggesting their potential for further structural modification and drug development (Kholodniak & Kovalenko, 2022).

Thiophene in Organic Synthesis and Material Science

Thiophene derivatives are critical in organic synthesis and material science due to their electronic properties. They serve as intermediates in the synthesis of complex organic molecules and are utilized in creating organic materials, including electronic and photonic devices. The synthesis and properties of thiophene derivatives, including their applications in organic materials and their role as intermediates in organic synthesis, are extensively reviewed, highlighting their versatility and importance in various fields (Sosnovskikh, 2018).

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It is recommended to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

propan-2-yl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-9(2)18-15(17)13-12(8-19-14(13)16)11-6-4-5-10(3)7-11/h4-9H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTFVMFPQBAUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2C(=O)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175475
Record name 1-Methylethyl 2-amino-4-(3-methylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351157-63-6
Record name 1-Methylethyl 2-amino-4-(3-methylphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351157-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-amino-4-(3-methylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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